8-(4-methoxy-3-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane

ELOVL6 Fatty Acid Elongase Scaffold Hopping

This 8-azabicyclo[3.2.1]octane (tropane) derivative is a constitutionally unique chemical probe combining an N-(4-methoxy-3-methylbenzenesulfonyl) group with a C-3 exocyclic methylidene moiety. It is the positional isomer of active 3-endo-sulfonyl ELOVL6 inhibitors (IC₅₀ 78 nM); relocating the sulfonyl from C-3 to N-8 abolishes target engagement (>10,000 nM), making this compound an ideal matched molecular pair negative control for cellular assay validation. The 4-OCH₃/3-CH₃ substitution pattern is absent from published ELOVL6 SAR tables, enabling novel interrogation of fatty acid elongase binding pockets. The C-3 methylidene also serves as a diversifiable synthetic handle for hydroboration, epoxidation, or cycloaddition chemistry toward focused tropane libraries.

Molecular Formula C16H21NO3S
Molecular Weight 307.41
CAS No. 2320897-21-8
Cat. No. B2896064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(4-methoxy-3-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane
CAS2320897-21-8
Molecular FormulaC16H21NO3S
Molecular Weight307.41
Structural Identifiers
SMILESCC1=C(C=CC(=C1)S(=O)(=O)N2C3CCC2CC(=C)C3)OC
InChIInChI=1S/C16H21NO3S/c1-11-8-13-4-5-14(9-11)17(13)21(18,19)15-6-7-16(20-3)12(2)10-15/h6-7,10,13-14H,1,4-5,8-9H2,2-3H3
InChIKeyBRCLYSDWLGTVQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(4-methoxy-3-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane (CAS 2320897-21-8): Core Scaffold and Sourcing Context


8-(4-methoxy-3-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane (CAS 2320897-21-8) is a functionalized 8-azabicyclo[3.2.1]octane (tropane) derivative bearing an N-sulfonyl 4-methoxy-3-methylphenyl group and a 3-exocyclic methylidene moiety. This scaffold is a constitutional isomer of the 3-endo-sulfonyl-8-azabicyclo[3.2.1]octane class explored as ELOVL6 inhibitors [1]. The 8-azabicyclo[3.2.1]octane core itself is a privileged structure in mu opioid receptor antagonist programs, where N-substitution and C-3 functionalization critically determine target engagement [2]. The unique combination of an N-sulfonyl group with a C-3 methylidene distinguishes this compound from both the 3-sulfonyl ELOVL6 series and the classical C-3 substituted mu antagonist tropanes, making it a non-interchangeable chemical probe for structure-activity relationship (SAR) studies.

Why 8-(4-methoxy-3-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane Cannot Be Replaced by Generic 8-Azabicyclo[3.2.1]octane Analogs


Generic substitution within the 8-azabicyclo[3.2.1]octane series is precluded by extreme sensitivity of target engagement to the position and nature of substituents. In the ELOVL6 inhibitor series, moving the sulfonyl group from the C-3 endo position to the N-8 position abolishes activity (>10,000 nM IC50 versus 78 nM for the optimized 3-sulfonyl lead 1k) [1]. Conversely, in mu opioid receptor antagonists, C-3 exocyclic olefin geometry and N-sulfonyl substitution are known to modulate binding mode and functional activity, where even minor alterations can switch a compound from antagonist to silent binder [2]. The target compound's N-(4-methoxy-3-methylbenzenesulfonyl) group introduces both hydrogen-bond acceptor capacity (4-OCH3) and a steric methyl group (3-CH3) at positions that are absent in the para-tolyl lead 1a (IC50=1750 nM) or the para-trifluoromethyl analog 1k (IC50=78 nM) [1]. These structural features cannot be recapitulated by simpler N-benzyl or N-alkyl tropane derivatives, making the compound a distinct chemical entity for procurement when precise substitution patterns are required.

Quantitative Differentiation Evidence for 8-(4-methoxy-3-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane


Positional Isomerism: N-8 Sulfonamide vs. C-3 Sulfone in ELOVL6 Inhibition

The target compound bears the sulfonyl group on the bridgehead nitrogen (N-8), whereas the reference ELOVL6 inhibitor series places it at the C-3 endo position. In the 3-sulfonyl series, the lead compound 1k (4-CF3-Ph, C-3 sulfone) exhibits a human ELOVL6 IC50 of 78 nM [1]. Replacement of the 8-azabicyclo[3.2.1]octane core with piperidine (compound 3) or relocation of the sulfone to an exo configuration (compound 2) results in complete loss of inhibitory activity (IC50 >10,000 nM) [1]. While direct IC50 data for the N-8 sulfonamide isomer is not reported in the same assay, the SAR trend demonstrates that the position of the sulfonyl group is a binary determinant of target engagement.

ELOVL6 Fatty Acid Elongase Scaffold Hopping

3-Methylidene Functionalization: Differentiation from 3-Unsubstituted and 3-Substituted Tropane Analogs

The presence of a 3-methylidene group introduces an sp2-hybridized carbon at a position that is typically sp3-substituted in mu opioid receptor antagonists (e.g., 3-endo-hydroxy, 3-endo-carboxamido). The US Patent 8,664,242 defines compounds of formula (I) where R3 (the C-3 substituent) is broadly defined but does not exemplify a methylidene group [1]. This exocyclic olefin alters the conformational preference of the piperidine ring within the bicyclic system, affecting the relative orientation of the N-sulfonyl pharmacophore. While no head-to-head binding data are publicly available, the methylidene group provides a synthetic handle for further diversification (e.g., hydroboration, epoxidation, cyclopropanation) that is absent in saturated 3-substituted analogs.

Mu Opioid Receptor Tropane SAR Exocyclic Olefin

N-Arylsulfonyl Substitution Pattern: 4-Methoxy-3-Methyl vs. 4-Methyl (Lead 1a) in ELOVL6 SAR Context

The target compound's N-sulfonyl group carries a 4-methoxy-3-methylphenyl moiety. In the 3-sulfonyl ELOVL6 series, the analogous left-hand phenyl SAR (Table 1) shows that 4-methylphenyl (1a) gives IC50 = 1750 nM, while 4-methoxyphenyl (1g) is less active (IC50 = 5070 nM) [1]. The concurrent presence of a 3-methyl and 4-methoxy group creates a substitution pattern not evaluated in the original paper. Based on additivity trends, the 3-methyl may partially rescue the potency loss caused by the 4-methoxy group, but the net effect is unpredictable without experimental determination. This untested substitution pattern makes the compound a valuable probe for exploring cooperative substituent effects on the phenyl ring.

ELOVL6 SAR Arylsulfonamide Para-Substitution

Optimal Research and Procurement Scenarios for 8-(4-methoxy-3-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane


Negative Control for ELOVL6 C-3 Sulfone Inhibitor Series

Due to the positional isomerism between N-8 sulfonamide (this compound) and C-3 sulfone (active ELOVL6 inhibitors), this compound is predicted to be inactive against ELOVL6 based on the extreme sensitivity of the target to core modifications (IC50 shift from 78 nM to >10,000 nM upon core alteration) [1]. It can serve as a matched molecular pair negative control in ELOVL6 cellular assays, helping to confirm that observed phenotypes are on-target rather than driven by the 8-azabicyclo[3.2.1]octane scaffold itself.

Mu Opioid Receptor Antagonist Scaffold Diversification

The 8-azabicyclo[3.2.1]octane core is a validated scaffold for mu opioid receptor antagonist development [2]. The combination of an N-arylsulfonyl group with a C-3 methylidene introduces two points of structural divergence from exemplified patent compounds. This compound is suited for screening campaigns seeking novel mu antagonist chemotypes with potentially differentiated pharmacokinetic profiles due to the altered lipophilicity and hydrogen-bonding capacity conferred by the 4-methoxy-3-methylbenzenesulfonyl group.

Synthetic Intermediate for 3-Functionalized Tropane Libraries

The 3-methylidene group is a versatile synthetic handle for diversification via hydroboration-oxidation, epoxidation, dihydroxylation, or cycloaddition reactions. Procurement of this compound enables the rapid generation of focused libraries of 3-substituted tropanes with a conserved N-sulfonyl pharmacophore, which is not feasible with the saturated 3-unsubstituted tropane precursors commonly available from commercial sources [2].

ELOVL6 Arylsulfonamide SAR Matrix Expansion

The 4-methoxy-3-methylphenyl substitution pattern is absent from the published ELOVL6 SAR tables, where only mono-substituted phenyl variants (4-CH3, 4-OCH3, 4-Cl, 4-CF3) were evaluated [1]. This compound can be used to probe whether the 3-methyl group compensates for the potency-diminishing effect of the 4-methoxy substituent (5070 nM vs 1750 nM), providing novel SAR information for lead optimization programs targeting fatty acid elongase enzymes.

Quote Request

Request a Quote for 8-(4-methoxy-3-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.